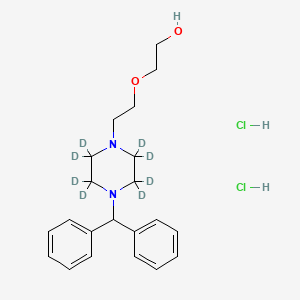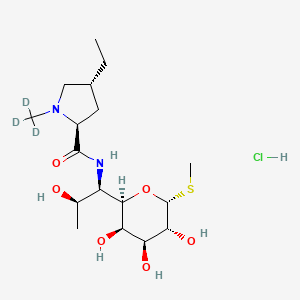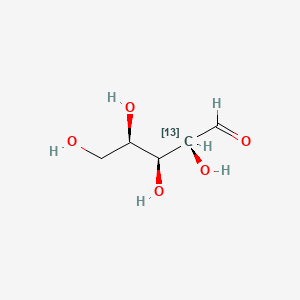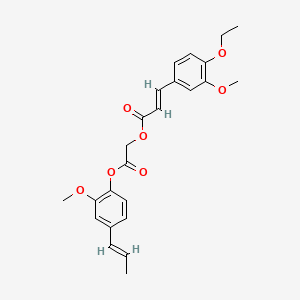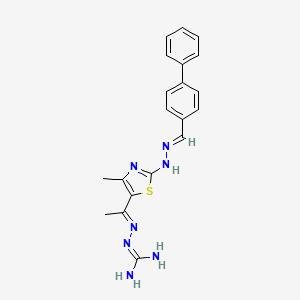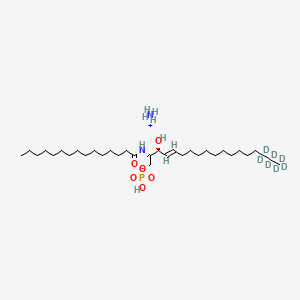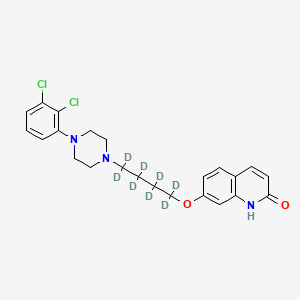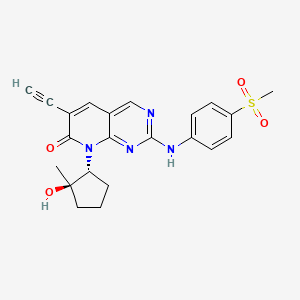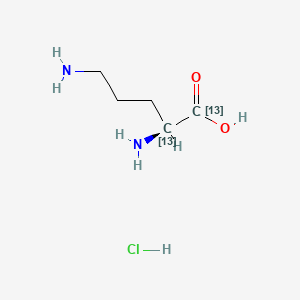
Penicolinate A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Penicolinate A is a derivative of picolinic acid, a compound known for its diverse biological activities. It is produced by the endophytic fungus Penicillium species BCC16054
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Penicolinate A can be synthesized using the Sonogashira coupling reaction as a key step . This reaction involves the coupling of an aryl or vinyl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions typically include the use of a base such as triethylamine and a solvent like tetrahydrofuran.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves fermentation of the Penicillium species BCC16054 under controlled conditions to produce the compound . The fermentation broth is then subjected to extraction and purification processes to isolate this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Penicolinate A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
Penicolinate A has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other bioactive compounds.
Medicine: Its biological activities suggest potential therapeutic applications, particularly in the treatment of malaria and tuberculosis.
Industry: It can be used in the development of new antimicrobial agents and other bioactive materials.
Mécanisme D'action
Penicolinate A exerts its effects through various molecular targets and pathways. Its antimalarial activity is attributed to its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria . Similarly, its antitubercular activity is due to its inhibitory effects on Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . The exact molecular targets and pathways involved in these activities are still under investigation.
Comparaison Avec Des Composés Similaires
- Penicolinate C
- Penicolinate D
Propriétés
Formule moléculaire |
C24H32N2O4 |
|---|---|
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
methyl 5-[10-(6-methoxycarbonylpyridin-3-yl)decyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C24H32N2O4/c1-29-23(27)21-15-13-19(17-25-21)11-9-7-5-3-4-6-8-10-12-20-14-16-22(26-18-20)24(28)30-2/h13-18H,3-12H2,1-2H3 |
Clé InChI |
KQNPVQGFUTVYPP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC=C(C=C1)CCCCCCCCCCC2=CN=C(C=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


